8-Allylamino-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
8-Allylamino-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a synthetic compound with a complex structure, characterized by the presence of an allylamino group, a chlorobenzyl group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Allylamino-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylxanthine and 4-chlorobenzyl chloride.
Alkylation: The first step involves the alkylation of 1,3-dimethylxanthine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 7-(4-chlorobenzyl)-1,3-dimethylxanthine.
Amination: The next step is the introduction of the allylamino group. This is achieved by reacting the intermediate with allylamine under suitable conditions, often involving a catalyst or a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allylamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.
Substitution: The compound is also susceptible to nucleophilic substitution reactions, especially at the chlorobenzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce dechlorinated analogs.
Scientific Research Applications
8-Allylamino-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases where purine analogs are effective.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Allylamino-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as phosphodiesterases or kinases, which are involved in various cellular processes.
Pathways: By inhibiting these enzymes, the compound can modulate signaling pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative, caffeine, shares a similar core structure but lacks the chlorobenzyl and allylamino groups.
Theophylline: This compound is also a purine derivative with bronchodilator properties, differing in its substitution pattern.
Uniqueness
8-Allylamino-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an allylamino group and a chlorobenzyl group on a purine core is not commonly found in other compounds, making it a valuable molecule for research and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-4-9-19-16-20-14-13(15(24)22(3)17(25)21(14)2)23(16)10-11-5-7-12(18)8-6-11/h4-8H,1,9-10H2,2-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUPKDMJEPRTEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC=C)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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